molecular formula C10H13BF2O4 B2493566 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid CAS No. 2096341-45-4

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid

Cat. No.: B2493566
CAS No.: 2096341-45-4
M. Wt: 246.02
InChI Key: OTOAXXZPZLXKSG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of boronic acid functional group, which makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide)

    Conditions: Solvents like DMF, toluene, or ethanol; temperatures ranging from room temperature to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in facilitating these reactions by stabilizing the palladium complex and enhancing the efficiency of the coupling process.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid
  • 2,4-Difluoro-3-(2-methoxyethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. The presence of the methoxyethoxy group enhances its solubility and stability, making it a preferred choice for various synthetic applications.

Properties

IUPAC Name

[2,4-difluoro-3-(2-methoxyethoxy)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O4/c1-6-5-7(11(14)15)9(13)10(8(6)12)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOAXXZPZLXKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCCOC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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